2-羟基-正-(2-甲基丙基)丙酰胺
描述
“2-Hydroxy-n-(2-methylpropyl)propanamide” is a chemical compound with the CAS Number: 5422-36-6 . It has a molecular weight of 145.2 and is also known by the IUPAC name 2-hydroxy-N-isobutylpropanamide .
Molecular Structure Analysis
The InChI code for “2-Hydroxy-n-(2-methylpropyl)propanamide” is 1S/C7H15NO2/c1-5(2)4-8-7(10)6(3)9/h5-6,9H,4H2,1-3H3,(H,8,10) . It contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .科学研究应用
抗菌和抗氧化活性
研究已经发现,具有与 2-羟基-正-(2-甲基丙基)丙酰胺 相似的结构的化合物表现出显著的抗菌和抗氧化活性。例如,楝树的内生葡萄孢菌 dothidea 的次生代谢产物显示出有效的抗真菌和抗菌特性,以及强抗氧化活性。这些代谢产物,包括神经酰胺衍生物和 α-吡啶酮,已证明对各种病原体具有抑制作用,并对癌细胞系表现出细胞毒性,表明在开发抗菌和抗癌剂方面具有潜在应用 (Jian Xiao et al., 2014)。
药物递送系统
羟丙甲基纤维素 (HPMC) 在控释片剂中的应用凸显了基于聚合物的药物递送系统的重要性。研究集中于利用 HPMC 优化药物释放动力学,表明在配制控释药物中使用化学相关化合物的潜力。例如,关于用于药物递送的基于 HPMC 的水凝胶的研究证明了开发 pH 响应载体的可行性,该载体可以提高药物疗法的有效性和安全性 (E. Moussa et al., 2019)。
化学分析和稳定性研究
与 2-羟基-正-(2-甲基丙基)丙酰胺 相关的化合物的质谱行为,例如 2-[酰基(烷基)氨基]恶唑,已经得到表征,提供了对类似化合物的化学稳定性和分析检测的见解。这些研究对于了解药物成分的化学性质和潜在降解途径至关重要,有助于开发更稳定和有效的药物制剂 (D. B. Mallen et al., 1979)。
药代动力学和代谢
对药物剂如直接肾素抑制剂 Aliskiren 的药代动力学和代谢的研究提供了一个框架,用于了解具有相似结构特征的化合物,包括 2-羟基-正-(2-甲基丙基)丙酰胺,如何在体内吸收、分布、代谢和排泄。这些研究有助于优化剂型和治疗方案,确保药物的安全性和有效性 (F. Waldmeier et al., 2007)。
安全和危害
属性
IUPAC Name |
2-hydroxy-N-(2-methylpropyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-8-7(10)6(3)9/h5-6,9H,4H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRGKOBGBAFIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-36-6 | |
Record name | NSC11072 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。